molecular formula C10H7N5O B14964012 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- CAS No. 86869-93-4

1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-

Cat. No.: B14964012
CAS No.: 86869-93-4
M. Wt: 213.20 g/mol
InChI Key: SDDMAWPFOSFTTC-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- is a heterocyclic compound that contains both triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Condensation reactions: Involving the reaction of triazole derivatives with triazine precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    High-pressure reactors: To facilitate the cyclization process.

    Catalysts: To enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for developing new drugs.

    Materials Science: For creating novel materials with unique properties.

    Agriculture: As a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds containing the triazole ring.

    Triazine derivatives: Compounds containing the triazine ring.

Uniqueness

1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- is unique due to its combined triazole and triazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

86869-93-4

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

7-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-one

InChI

InChI=1S/C10H7N5O/c16-10-14-13-9-12-8(6-11-15(9)10)7-4-2-1-3-5-7/h1-6H,(H,14,16)

InChI Key

SDDMAWPFOSFTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=O)N3N=C2

Origin of Product

United States

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